(2-(Benzyloxy)cyclopentyl)methanamine
Description
Significance of Cyclopentyl Derivatives in Organic Synthesis
Cyclopentyl derivatives are crucial building blocks in organic synthesis, frequently incorporated into the structure of pharmacologically active compounds and complex natural products. The five-membered carbocyclic ring of cyclopentane (B165970) offers a desirable scaffold due to its unique conformational properties, providing a three-dimensional structure that can effectively mimic other cyclic and acyclic moieties.
In medicinal chemistry, the cyclopentyl ring is often employed as a bioisostere for other functional groups, such as phenyl rings or other small aliphatic rings. nih.gov This substitution can lead to improved physicochemical properties of a drug candidate, including enhanced metabolic stability, reduced toxicity, and optimized solubility and lipophilicity. nih.govcambridgemedchemconsulting.com For instance, replacing an aromatic ring with a cyclopentyl group can increase the fraction of sp3-hybridized carbon atoms (Fsp3), a parameter often correlated with higher success rates in clinical development. nih.gov
The synthesis of functionalized cyclopentane derivatives, including cyclopentylamines, has been an active area of research. Various synthetic strategies have been developed to introduce functionality onto the cyclopentane ring with high stereocontrol. These methods include multicatalytic cascade reactions to form densely functionalized cyclopentanones, which can serve as precursors to cyclopentylamines. nih.gov The development of enantioselective routes to chiral cyclopentenylamines has also been a significant achievement, enabling the synthesis of stereochemically pure building blocks for pharmaceuticals.
Role of the Benzyloxy Moiety in Chemical Design and Modification
The benzyloxy group, consisting of a benzyl (B1604629) group (C6H5CH2) linked to an oxygen atom, is a versatile functional group in organic chemistry with significant applications in chemical design and modification. wikipedia.org One of its most prominent roles is as a protecting group for alcohols and amines in multi-step organic synthesis. wikipedia.orgbachem.comyoutube.comorganic-chemistry.orglibretexts.org The benzyl group can be introduced under various conditions and is stable to a wide range of reagents, yet it can be selectively removed under relatively mild conditions, such as through catalytic hydrogenolysis. organic-chemistry.orglibretexts.org This stability and ease of removal make it an invaluable tool for synthetic chemists.
Beyond its function as a protecting group, the benzyloxy moiety can significantly influence the biological activity of a molecule. The benzyl group can engage in crucial non-covalent interactions with biological targets, such as π-π stacking interactions with aromatic residues in proteins. nih.gov These interactions can enhance the binding affinity and selectivity of a ligand for its receptor. nih.govunina.itresearchgate.net The presence of the benzyloxy group can also modulate the electronic properties and lipophilicity of a molecule, which are critical parameters for its pharmacokinetic and pharmacodynamic profile. nih.gov For example, in the design of dopamine (B1211576) receptor antagonists, the benzyloxy group has been shown to play a key role in receptor binding. nih.gov
The strategic placement of a benzyloxy group can direct the metabolism of a drug molecule away from more labile sites, thereby improving its metabolic stability. cambridgemedchemconsulting.com Furthermore, the synthesis of molecules containing a benzyloxy group is well-established, with numerous methods available for its introduction. organic-chemistry.org
Overview of Research Trajectories for (2-(Benzyloxy)cyclopentyl)methanamine
Given the absence of specific research on this compound, its potential research trajectories can be inferred from the known applications of its constituent cyclopentylamine (B150401) and benzyloxy moieties. The combination of these two groups suggests several promising avenues for investigation in medicinal chemistry and materials science.
A primary area of interest would be the exploration of this compound and its derivatives as novel scaffolds for the development of therapeutic agents. The cyclopentylamine core is a known pharmacophore in various drug classes. nih.govbiosynth.comchemicalbook.commicrochem.fr The benzyloxy group, with its ability to participate in key binding interactions and its role as a metabolically stable bulky substituent, could be leveraged to design potent and selective ligands for a range of biological targets. nih.gov Potential therapeutic areas could include neuroscience, where benzylamine (B48309) derivatives have been investigated, and infectious diseases. rsc.org
Another research direction could focus on the utility of this compound as a chiral building block in asymmetric synthesis. Depending on the stereochemistry of the cyclopentane ring, this compound could serve as a valuable precursor for the synthesis of complex, enantiomerically pure molecules. The primary amine provides a handle for further chemical modification, while the benzyloxy group can be retained as a key structural feature or removed at a later synthetic stage.
In the field of materials science, N-benzylamine derivatives are used in various applications, including as corrosion inhibitors and in the synthesis of polymers. chemicalbook.comchemicalbook.comnih.gov The unique structure of this compound could be explored for the development of new polymers with specific thermal or optical properties. The cyclopentyl group could impart rigidity and specific conformational preferences to the polymer backbone, while the benzyloxy group could influence its solubility and intermolecular interactions.
Finally, the compound itself could be a subject of fundamental studies in conformational analysis and non-covalent interactions. The interplay between the flexible cyclopentane ring and the bulky benzyloxy group would create a distinct conformational landscape that could be investigated using computational and experimental techniques. Understanding these properties would be crucial for the rational design of any future applications.
An in-depth exploration of the synthetic methodologies for producing this compound reveals a strategic approach centered on the precise functionalization of a cyclopentane core. The synthesis is characterized by two key transformations: the installation of a benzyloxy group and the introduction of a methanamine moiety. These steps require careful selection of precursors and reaction conditions to achieve the desired stereochemistry and yield.
Structure
3D Structure
Properties
IUPAC Name |
(2-phenylmethoxycyclopentyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c14-9-12-7-4-8-13(12)15-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOLBPYBRCPCQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)OCC2=CC=CC=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Aspects of 2 Benzyloxy Cyclopentyl Methanamine
Chiral Centers and Potential Stereoisomerism in the Cyclopentyl Scaffold
The structure of (2-(Benzyloxy)cyclopentyl)methanamine contains two chiral centers on the cyclopentane (B165970) ring: C1 (the carbon atom bonded to the aminomethyl group) and C2 (the carbon atom bonded to the benzyloxy group). A chiral center is an atom, typically carbon, that is attached to four different groups. sigmaaldrich.com The number of possible stereoisomers for a molecule can be determined by the formula 2ⁿ, where 'n' represents the number of chiral centers. sigmaaldrich.com
For this compound, with two chiral centers (n=2), there are 2² = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers.
Diastereomers (cis and trans): The relative orientation of the aminomethyl and benzyloxy groups on the cyclopentane ring defines the diastereomeric relationship.
cis-isomers: The two substituents are on the same face of the ring. There is one pair of cis-enantiomers: (1R,2S) and (1S,2R).
trans-isomers: The two substituents are on opposite faces of the ring. There is one pair of trans-enantiomers: (1R,2R) and (1S,2S).
While the nitrogen atom of the primary amine has a lone pair and is bonded to three different groups, it is generally not considered a stable chiral center because it undergoes rapid pyramidal inversion at room temperature. reddit.com Therefore, the stereoisomerism of the molecule is dictated by the two carbon centers on the cyclopentyl scaffold.
Asymmetric Synthesis Approaches and Stereoselective Transformations
Achieving stereochemical control to synthesize a specific isomer of this compound is a significant challenge in organic synthesis. Asymmetric synthesis aims to create a particular stereoisomer in excess over others, avoiding the need for resolving a racemic mixture which inherently results in the loss of at least 50% of the material. wikipedia.org
One powerful strategy for establishing the desired stereochemistry on a cyclopentane ring is through a domino reaction, also known as a cascade reaction. Research on related polyfunctionalized cyclopentane derivatives has demonstrated the efficacy of this approach. nih.govnih.gov A notable example is the asymmetric synthesis of a 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate derivative, which provides a blueprint for stereocontrolled cyclopentane synthesis. nih.gov
This specific transformation involves:
Michael Addition: The synthesis is initiated by the conjugate addition of a chiral lithium amide, such as lithium N-α-methylbenzyl-N-benzylamide, to a prochiral starting material like an (E,E)-octa-2,6-diendioate. nih.govnih.gov The chiral amine acts as a chiral auxiliary, directing the initial addition to create a specific stereocenter.
Intramolecular Cyclization: The intermediate formed then undergoes a 5-exo-trig intramolecular cyclization, which forms the cyclopentane ring and sets the relative stereochemistry of the substituents. nih.govnih.gov The use of either the (R)- or (S)-enantiomer of the chiral amine allows for the selective synthesis of different diastereomers of the final product. nih.gov
Another general approach in asymmetric synthesis involves using starting materials from the "chiral pool," which are naturally occurring, enantiomerically pure compounds like amino acids or sugars. tcichemicals.com For instance, chiral amines have been synthesized from amino acids like (S)-leucine or (R)-phenylglycine, which are first reduced to chiral amino alcohols and then further modified. uoa.gr Such strategies could be adapted for the synthesis of optically active this compound by designing a synthesis that incorporates a chiral fragment from the outset.
Chiral Resolution Techniques for Enantiopurity
When an asymmetric synthesis is not feasible or does not yield a product with sufficient enantiomeric purity, chiral resolution is employed. This process separates a racemic mixture—a 1:1 mixture of two enantiomers—into the individual, pure enantiomers. wikipedia.org
The most common method for resolving amines is through the formation of diastereomeric salts. wikipedia.org This indirect method involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a chiral resolving agent. tcichemicals.com The resulting products are diastereomers (e.g., the (R)-amine/(+)-acid salt and the (S)-amine/(+)-acid salt), which, unlike enantiomers, have different physical properties such as solubility. wikipedia.org This difference allows them to be separated by conventional techniques like fractional crystallization. After separation, the chiral resolving agent is removed, typically by a simple acid-base workup, to yield the pure enantiomers of the original amine. wikipedia.org The selection of an appropriate resolving agent is often empirical and may require screening several candidates. wikipedia.org
Table 1: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type |
|---|---|
| Tartaric Acid | Carboxylic Acid |
| Mandelic Acid | Carboxylic Acid |
| Camphorsulfonic Acid | Sulfonic Acid |
| Dibenzoyltartaric Acid | Carboxylic Acid |
This table is generated based on common laboratory practices and examples from sources. wikipedia.orgrsc.org
Chiral HPLC and Supercritical Fluid Chromatography (SFC) for Enantiomeric Purity Validation
Following either asymmetric synthesis or chiral resolution, it is essential to validate the enantiomeric purity of the product. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used analytical techniques for this purpose. nih.gov These methods can separate and quantify the individual enantiomers in a mixture, allowing for the precise calculation of enantiomeric excess (ee). mdpi.com
The separation mechanism relies on a chiral stationary phase (CSP). A CSP is a solid support, typically silica (B1680970) gel, to which a chiral molecule has been bonded. nih.gov As the enantiomeric mixture passes through the column, the two enantiomers interact differently with the chiral environment of the CSP. This leads to the formation of transient, diastereomeric complexes with different energies, causing one enantiomer to be retained longer than the other, resulting in their separation. sigmaaldrich.com
There is a wide variety of commercially available CSPs, enabling the separation of numerous types of chiral compounds. nih.gov
Table 2: Selected Chiral Stationary Phases (CSPs) for Amine Separation
| CSP Type | Description | Primary Application |
|---|---|---|
| Polysaccharide-based | Derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on silica gel. They are highly versatile and can be used in multiple chromatographic modes (normal-phase, reversed-phase, polar organic). nih.gov | Broad-spectrum, including many pharmaceutical compounds and amines. mdpi.com |
| Crown Ether-based | Chiral crown ethers immobilized on a support. They are known to form inclusion complexes with primary ammonium (B1175870) ions. | Especially useful for the enantioseparation of compounds containing a primary amine. nih.gov |
| Cyclodextrin-based | Cyclic oligosaccharides (α, β, or γ-cyclodextrin) that have a chiral cavity. | Widely applicable for separating enantiomers, diastereomers, and structural isomers. nih.gov |
This table is compiled from information on modern chromatographic techniques. nih.gov
Chiral preparative HPLC uses the same principles but on a larger scale to isolate enantiomerically pure compounds, making it a valuable tool for obtaining pure stereoisomers for further study. nih.gov
Stereochemical Control in Cycloaddition Reactions Involving Benzyloxy-Substituted Cyclopropane Derivatives
While this compound is a cyclopentane, examining stereochemical control in the synthesis of other cycloalkanes, such as cyclopropanes, can provide valuable insights into the principles of ring formation. The synthesis of cis-cyclopropanes, which are conformationally restricted and strained, presents a significant synthetic challenge, as the trans-isomers are often the more thermodynamically stable products. nih.gov
Recent advances have demonstrated a highly stereoselective method for synthesizing cis-diarylcyclopropanes from olefins using a photodecarboxylation reaction. nih.gov This protocol is notable because it proceeds without a traditional photocatalyst. Instead, it relies on the formation of an electron donor-acceptor (EDA) complex between a 2-substituted benzothiazoline (B1199338) and a redox-active ester. nih.gov
In this system, the benzothiazoline reagent plays multiple roles: it acts as a photoreductant upon activation by visible light, a Brønsted acid, and, crucially, a stereoselective hydrogen-atom donor. nih.gov It is this final role that dictates the stereochemical outcome, kinetically favoring the formation of the cis-cyclopropane over the more stable trans diastereoisomer. This approach highlights how a carefully designed reagent can overcome thermodynamic preferences to achieve kinetic control of stereochemistry in a cycloaddition reaction, a principle that is broadly applicable in the stereocontrolled synthesis of substituted cyclic systems. nih.gov
Chemical Transformations and Derivatization of 2 Benzyloxy Cyclopentyl Methanamine
Reactivity of the Methanamine Moiety
The primary amine of the methanamine group is a key reactive center due to the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic properties. This allows for a range of chemical modifications.
The primary amine function in (2-(Benzyloxy)cyclopentyl)methanamine can act as a potent nucleophile, readily participating in nucleophilic substitution reactions. In these reactions, the amine attacks an electron-deficient center, leading to the formation of a new carbon-nitrogen or heteroatom-nitrogen bond. For instance, it can react with alkyl halides in an SN2-type mechanism. researchgate.net The rate of these reactions is influenced by the steric hindrance around the amine and the nature of the electrophile. rsc.org Studies on similar primary amines, such as substituted benzylamines reacting with benzyl (B1604629) bromide, show that the reaction proceeds via a second-order pathway, forming a dibenzylamine (B1670424) product. researchgate.net Electron-donating groups on the nucleophile increase the reaction rate, while electron-withdrawing groups decrease it. researchgate.net
Table 1: Examples of Nucleophilic Substitution Reactions with Primary Amines
| Reactant (Electrophile) | Product Type | Reaction Conditions | Reference |
| Benzyl Bromide | Secondary Amine | Methanol, Conductivity measurement | researchgate.net |
| Phosphonamidic Chlorides | Phosphonamide | Chloroform, Varies with nucleophile bulk | rsc.org |
| Alkyl Halides | Secondary or Tertiary Amine | Typically in the presence of a base to neutralize H-X | organic-chemistry.org |
Alkylation and acylation are specific and highly useful classes of nucleophilic substitution involving the methanamine moiety.
Alkylation: N-alkylation introduces alkyl groups onto the nitrogen atom. This can be achieved using various reagents and catalysts. A common method involves reaction with alkyl halides. organic-chemistry.org More modern, atom-economical methods utilize alcohols as alkylating agents through a "borrowing hydrogen" methodology, often catalyzed by transition metal complexes like those of manganese(I) or iridium. organic-chemistry.org Copper(I)-catalyzed C-N coupling with aliphatic halides provides a mild, room-temperature route to N-alkylation. organic-chemistry.org
Acylation: N-acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an anhydride, to form an amide. This reaction is typically rapid and proceeds under mild conditions. For example, chloroacetylation of aryl amines is a common transformation where the chlorine atom in the resulting N-aryl 2-chloroacetamide (B119443) can be easily displaced by other nucleophiles. researchgate.net
Table 2: Reagents for Alkylation and Acylation of Primary Amines
| Transformation | Reagent/Catalyst System | Key Features | Reference |
| Alkylation | Alcohols, Mn(I) pincer catalyst | Atom-economic, broad substrate scope | organic-chemistry.org |
| Alkyl Halides, CuBr/PMDTA | Mild, room temperature conditions | organic-chemistry.org | |
| Alcohols, NHC-Ir complexes | High yields, low catalyst loading | organic-chemistry.org | |
| Acylation | Acyl Chlorides/Anhydrides | Forms stable amides | wikipedia.org |
| Chloroacetyl chloride | Forms reactive chloroacetamide derivative | researchgate.net |
The primary amine of this compound is an ideal target for chemical derivatization to facilitate its detection and quantification in analytical settings, particularly in chromatography. sigmaaldrich.com Since simple aliphatic amines often lack a chromophore or fluorophore, derivatization is employed to attach a tag that allows for sensitive UV or fluorescence detection. sigmaaldrich.comthermofisher.com This pre-column modification can also improve the chromatographic properties of the analyte by reducing its polarity. thermofisher.com
Common derivatizing reagents for primary amines include:
o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. thermofisher.comnih.gov However, the stability of OPA derivatives can be a concern. nih.gov
Naphthalene-2,3-dicarboxaldehyde (NDA): Forms fluorescent N-substituted 1-cyanobenz[f]isoindole (CBI) derivatives, offering sensitive detection. nih.gov Strategies to improve the stability and fluorescence of these derivatives include the use of β-cyclodextrin or dimethyl sulfoxide (B87167) as a solvent additive. nih.gov
9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary amines to form stable, fluorescent derivatives suitable for HPLC analysis. thermofisher.comnih.gov
Dansyl Chloride and Benzoyl Chloride: These reagents are often chosen over OPA due to the greater stability of their derivatives. nih.gov
2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu): Reacts readily with primary amines under mild, aqueous conditions to form stable, detectable derivatives. sigmaaldrich.com
Table 3: Common Derivatizing Reagents for Primary Amines
| Reagent | Detection Method | Key Characteristics | Reference |
| OPA (o-Phthaldialdehyde) | Fluorescence | Fast reaction, requires thiol co-reagent, stability issues | thermofisher.comnih.gov |
| NDA (Naphthalene-2,3-dicarboxaldehyde) | Fluorescence | High sensitivity, forms CBI derivatives | nih.gov |
| FMOC-Cl (9-Fluorenylmethyl Chloroformate) | Fluorescence | Forms stable derivatives | thermofisher.comnih.gov |
| Dansyl Chloride | Fluorescence/UV | Forms stable derivatives | nih.gov |
| DMQC-OSu | Fluorescence/UV | Good selectivity in aqueous solution, mild conditions | sigmaaldrich.com |
Reactivity of the Benzyloxy Group
The benzyloxy group consists of a benzyl group (C₆H₅CH₂–) attached to the cyclopentyl ring via an ether linkage. Its reactivity is dominated by reactions at the benzylic position—the carbon atom attached to both the benzene (B151609) ring and the ether oxygen. wikipedia.org This position is activated due to the ability of the adjacent aromatic ring to stabilize radicals, cations, and anions. wikipedia.org
The benzylic C-H bonds of the benzyloxy group are susceptible to oxidation. libretexts.org Depending on the oxidant and reaction conditions, this can lead to the formation of an aldehyde, a carboxylic acid, or related derivatives. libretexts.orgorganic-chemistry.org
Strong Oxidation: Powerful oxidizing agents like hot, acidic potassium permanganate (B83412) (KMnO₄) can cleave the benzylic carbon, oxidizing it all the way to a carboxylic acid (benzoic acid in this case). libretexts.orgyoutube.com Ozone can also be used to oxidatively remove benzyl ether groups, yielding products such as the corresponding benzoic ester or benzoic acid. organic-chemistry.org
Milder Oxidation: The selective oxidation of benzylic ethers to carbonyl compounds is a key transformation. nih.gov Systems like a nitroxyl (B88944) radical catalyzed by phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA) can achieve oxidative deprotection of benzyl groups under ambient temperatures. organic-chemistry.org Other metal-catalyzed systems, such as those using copper, cobalt, or chromium with tert-butyl hydroperoxide (TBHP), have been studied for benzylic oxidation. nih.gov The selective synthesis of benzylic alcohols, which could be an intermediate step, has been achieved using bis(methanesulfonyl) peroxide. acs.org
Table 4: Oxidation of Benzyl Ethers
| Reagent/Catalyst System | Product Type | Conditions | Reference |
| KMnO₄, H₃O⁺, heat | Benzoic Acid | Strong oxidation, side-chain degradation | libretexts.org |
| O₃ | Benzoic Ester / Benzoic Acid | Mild conditions | organic-chemistry.org |
| CrO₃ / Acetic Acid | Carbonyl compounds | Ambient temperature | wikipedia.org |
| Nitroxyl radical / PIFA | Ketones / Aldehydes | Ambient temperature, broad scope | organic-chemistry.org |
| CuCl₂·2H₂O / BQC, TBHP | Carbonyl compounds | Moderate to excellent yields | nih.gov |
The benzyloxy group is widely used as a protecting group for alcohols in organic synthesis because it is stable under many conditions but can be selectively removed. chem-station.com The primary method for cleaving the benzyl ether is through reduction, specifically hydrogenolysis. This reaction cleaves the C-O bond of the ether, liberating the alcohol and producing toluene (B28343) as a byproduct. organic-chemistry.org This process is a deprotection, not a reduction to a primary amine. The reduction would yield (2-(hydroxymethyl)cyclopentyl)methanamine.
Catalytic Hydrogenolysis: This is the most common deprotection method, typically employing a palladium catalyst on a carbon support (Pd/C) with hydrogen gas (H₂). organic-chemistry.orgjk-sci.com The reaction is generally clean and efficient. jk-sci.com
Transfer Hydrogenation: In molecules containing other reducible functional groups (like alkenes or alkynes), transfer hydrogenation can be a milder alternative. organic-chemistry.org Hydrogen donors such as 1,4-cyclohexadiene (B1204751) or formic acid are used in conjunction with a palladium catalyst. organic-chemistry.org
Dissolving Metal Reduction: The benzyl group can also be removed by dissolving metal reduction, for instance, using sodium or lithium in liquid ammonia. organic-chemistry.orgchem-station.com
Table 5: Deprotection (Reduction) of Benzyl Ethers
| Reagent/Catalyst System | Key Features | Reference |
| H₂, Pd/C | Standard, efficient hydrogenolysis | organic-chemistry.orgjk-sci.com |
| 1,4-Cyclohexadiene, Pd/C | Transfer hydrogenation, milder conditions | organic-chemistry.org |
| Formic Acid, Pd/C | Transfer hydrogenation | organic-chemistry.org |
| Na / liquid NH₃ | Dissolving metal reduction | chem-station.com |
| BCl₃, Pentamethylbenzene | Lewis acid-mediated, chemoselective | researchgate.net |
Substitution Reactions of the Benzyloxy Moiety
The benzyloxy group is a widely used protecting group for alcohols in organic synthesis because of its stability under various reaction conditions. Its primary role is to mask the reactive hydroxyl group while other parts of the molecule are being modified. The "deprotection" or cleavage of this group is a critical step to reveal the alcohol for subsequent transformations.
Catalytic Hydrogenation is the most common and generally mildest method for cleaving a benzyl ether. organic-chemistry.org This reaction involves treating the compound with hydrogen gas in the presence of a palladium catalyst, typically on a carbon support (Pd/C). organic-chemistry.org The process efficiently yields the desired alcohol, in this case, (2-aminomethyl)cyclopentanol, with toluene as the only significant byproduct. organic-chemistry.org For molecules containing other reducible functional groups, such as alkenes or alkynes, a technique called transfer hydrogenation, using a hydrogen source like 1,4-cyclohexadiene, can be employed to prevent their reduction. organic-chemistry.org
Acid-Mediated Cleavage offers an alternative route. Strong acids, particularly Lewis acids like boron trichloride (B1173362) (BCl₃) and its complexes (e.g., BCl₃·SMe₂), are effective at removing the benzyl group. acs.orgorganic-chemistry.org These methods are often used when catalytic hydrogenation is not feasible due to catalyst poisoning or other incompatible functional groups. acs.org However, strongly acidic conditions can be too harsh for molecules with acid-sensitive functionalities. organic-chemistry.org
Oxidative Cleavage represents another strategy. Reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can be used, especially for benzyl ethers that have electron-donating groups on the aromatic ring, like a p-methoxybenzyl (PMB) ether. organic-chemistry.orgacs.org Recent advancements have also enabled the use of DDQ with simple benzyl ethers through photoirradiation, offering a mild, photocatalytic debenzylation protocol that is tolerant of a wider range of functional groups. acs.orgresearchgate.net
| Debenzylation Method | Reagents | Key Features | Potential Drawbacks |
| Catalytic Hydrogenation | H₂, Pd/C | Mild, high-yielding, clean. organic-chemistry.org | Incompatible with reducible groups (e.g., alkenes, alkynes, azides). acs.orgresearchgate.net |
| Acid-Mediated Cleavage | BCl₃, HBr | Effective for robust molecules. acs.org | Harsh conditions, not suitable for acid-sensitive substrates. organic-chemistry.org |
| Oxidative Cleavage | DDQ, Ozone | Orthogonal to reductive methods. organic-chemistry.orgacs.org | Can affect other oxidizable groups; may require specific activators (e.g., light). acs.org |
Chemical Conversions of the Cyclopentyl Ring System
The cyclopentane (B165970) ring is a stable saturated carbocycle, and its puckered "envelope" conformation helps to minimize both angle and torsional strain. libretexts.orglibretexts.org While generally inert, the ring system can be intentionally modified through rearrangement reactions to access different carbocyclic skeletons.
Ring Expansion reactions can convert the five-membered cyclopentyl ring into a six-membered one. A classic method for achieving this is the Tiffeneau–Demjanov rearrangement . wikipedia.orgd-nb.info This reaction sequence begins with the diazotization of the primary aminomethyl group with nitrous acid to form a diazonium salt. d-nb.infoslideshare.net This unstable intermediate can then undergo a rearrangement where a carbon-carbon bond from the ring migrates, displacing the nitrogen gas and expanding the ring to yield a cyclohexanone. d-nb.infonumberanalytics.com The Tiffeneau-Demjanov rearrangement is particularly effective for synthesizing five, six, and seven-membered rings. wikipedia.org
Ring Contraction reactions, which would convert the cyclopentyl system to a cyclobutyl one, are also known in organic synthesis. While not directly applicable to the parent amine, a derivative could potentially undergo a reaction like the Favorskii rearrangement . researchgate.net This typically involves the treatment of an α-halo ketone with a base. To apply this to the this compound system, the amine and benzyloxy groups would first need to be converted into a suitable α-halo ketone structure, a non-trivial synthetic sequence. Ring contractions are a key strategy in synthesizing complex natural products. researchgate.net
Role as a Versatile Building Block in Complex Molecule Synthesis
The primary value of this compound in organic synthesis is its function as a versatile and bifunctional building block. The presence of two distinct functional groups—a primary amine and a protected alcohol—at defined stereocenters allows for controlled, sequential chemical modifications.
The primary amine is a nucleophilic handle that can be readily derivatized. Common transformations include:
Acylation with acid chlorides or anhydrides to form amides.
Reductive amination with aldehydes or ketones to produce secondary or tertiary amines.
Formation of ureas and sulfonamides by reacting with isocyanates or sulfonyl chlorides, respectively.
After the desired chemistry at the amine has been completed, the benzyloxy group can be cleaved to reveal the hydroxyl group. This newly exposed alcohol is then available for a second set of transformations, such as esterification , etherification , or oxidation to a ketone. This strategic unmasking of a second reactive site is a powerful tactic in the synthesis of complex molecules. For instance, cyclopentane-based structures derived from similar building blocks have been used in the synthesis of muraymycin analogs, which are inhibitors of the bacterial enzyme MraY. nih.gov The cyclopentane core is seen as a synthetically tractable replacement for a ribose ring in certain bioactive molecules. nih.gov
Comparative Reactivity with Related Cyclopentyl Amine Structures
The synthetic utility of this compound is best understood by comparing its reactivity to simpler, related molecules.
Cyclopentylamine (B150401): This molecule contains only the primary amine on a cyclopentane ring. While the amine exhibits similar reactivity (acylation, alkylation, etc.), the absence of a second functional group severely limits its use as a versatile scaffold for building molecular diversity. It can act as a simple nucleophile but lacks the capacity for the sequential functionalization that this compound offers.
(2-Hydroxycyclopentyl)methanamine: This analogue possesses both the amine and a free hydroxyl group. The simultaneous presence of two nucleophilic groups can complicate synthetic routes. In reactions with electrophiles, such as an acyl chloride, a mixture of N-acylated, O-acylated, and di-acylated products is possible, necessitating additional protection and deprotection steps to achieve selectivity. This often makes a synthetic sequence less efficient.
The key advantage of this compound is that the benzyl group serves as an effective "protecting group" for the alcohol. This protection renders the hydroxyl group unreactive, allowing chemists to perform selective reactions exclusively at the amine terminus. Once the amine chemistry is complete, the benzyl group can be removed cleanly, revealing the alcohol for a subsequent, distinct set of reactions. This built-in orthogonality makes it a superior and more strategic choice for the efficient construction of complex, multifunctional molecules.
Spectroscopic and Advanced Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of (2-(Benzyloxy)cyclopentyl)methanamine in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.
In a typical ¹H NMR spectrum, the protons of the benzylic group (OCH₂Ph) would appear as a characteristic singlet, while the aromatic protons of the phenyl ring would produce signals in the aromatic region (typically δ 7.2-7.4 ppm). The protons on the cyclopentyl ring and the aminomethyl group (-CH₂NH₂) would exhibit more complex splitting patterns in the aliphatic region of the spectrum due to spin-spin coupling.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. Key expected signals include those for the benzylic carbon, the carbons of the phenyl ring, the five carbons of the cyclopentyl ring, and the aminomethyl carbon. While specific, experimentally verified spectral data for this exact compound is not widely published in publicly accessible literature, the expected chemical shift ranges are well-established based on analogous structures.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges (Note: These are estimated values based on standard functional group regions. Actual experimental values may vary.)
| Functional Group | Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|---|
| Benzyl (B1604629) Group | Ar-H | 7.20 - 7.40 | - |
| O-C H₂-Ph | 4.40 - 4.60 | 70 - 75 | |
| C ₆H₅ | - | 127 - 138 | |
| Cyclopentyl Ring | Ring H | 1.20 - 2.20 | 20 - 50 |
| C -O | - | 75 - 85 |
| Aminomethyl Group | -C H₂-NH₂ | 2.50 - 3.00 | 40 - 50 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, allowing for the determination of its molecular formula. For the target compound (C₁₃H₁₉NO), HRMS analysis would be used to verify the exact mass of the protonated molecule [M+H]⁺.
Table 2: HRMS Data for this compound
| Molecular Formula | Ion | Calculated Exact Mass |
|---|
Confirmation of the measured exact mass to within a few parts per million (ppm) of the calculated value provides unambiguous evidence for the compound's elemental composition.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and for identifying any potential impurities. nih.gov An appropriate reversed-phase HPLC method would separate the main compound from by-products of the synthesis or degradation products. The area of the peak corresponding to the target compound relative to the total area of all peaks in the chromatogram is used to calculate its purity, often expressed as a percentage. While specific chromatograms are proprietary to manufacturers, a typical analysis would aim for a purity level exceeding 95-99%. bldpharm.com
Stability Studies under Experimental Conditions
Understanding the stability of this compound is critical for its storage and use in further chemical reactions. A key potential degradation pathway is the cleavage of the benzyl ether linkage.
The benzyloxy group is generally stable under basic conditions but can be susceptible to cleavage under strongly acidic conditions or through catalytic hydrogenolysis. chemicalbook.com
Acidic Conditions : Strong acids can catalyze the hydrolysis of the benzyl ether, leading to the formation of benzyl alcohol and the corresponding cyclopentylmethanamine (B1347104) alcohol. Studies on related molecules show that this process, often requiring heat, proceeds via protonation of the ether oxygen followed by nucleophilic attack. chemicalbook.comnih.gov
Basic Conditions : The C-O bond of the benzyl ether is generally robust and not prone to cleavage under most basic conditions, such as treatment with sodium hydroxide. bldpharm.com However, extremely harsh conditions could potentially affect other parts of the molecule.
Stability studies would involve subjecting the compound to defined acidic and basic environments over time and monitoring its degradation using a stability-indicating method, typically HPLC.
Computational and Theoretical Investigations of 2 Benzyloxy Cyclopentyl Methanamine
Molecular Modeling and Conformation Analysis
Molecular modeling of (2-(Benzyloxy)cyclopentyl)methanamine would begin with the construction of its 2D and 3D structures. The key to its conformational analysis lies in the flexibility of the cyclopentane (B165970) ring and the rotational freedom around the single bonds connecting the benzyloxy and methanamine substituents.
A systematic conformational search would identify the most stable arrangements by minimizing steric hindrance and optimizing intramolecular interactions. For instance, a pseudo-equatorial orientation of the bulky benzyloxy and methanamine groups is generally favored to reduce steric strain.
Quantum Chemical Calculations (e.g., B3LYP/6-31G)*
To obtain quantitative data on the geometry and energetics of this compound, quantum chemical calculations are employed. A widely used and reliable method for organic molecules is Density Functional Theory (DFT), with the B3LYP functional and the 6-31G* basis set providing a good balance between accuracy and computational cost. nih.govnih.gov
These calculations would optimize the geometry of each identified conformer to find the precise bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. The B3LYP/6-31G* level of theory is well-suited for determining the electronic structure, including the distribution of electron density and the energies of molecular orbitals. nih.govnih.gov
Table 1: Representative Geometric Parameters from a Hypothetical B3LYP/6-31G Calculation*
| Parameter | Description | Hypothetical Value (Trans-diequatorial) |
| C-C (ring) | Average bond length in the cyclopentane ring | ~ 1.54 Å |
| C-O | Bond length between cyclopentyl ring and oxygen | ~ 1.43 Å |
| O-CH₂ | Bond length between oxygen and benzylic carbon | ~ 1.42 Å |
| C-CH₂NH₂ | Bond length between ring and methanamine carbon | ~ 1.53 Å |
| ∠COC | Bond angle of the ether linkage | ~ 112° |
| ∠CCC (ring) | Average internal bond angle of the ring | ~ 104° |
Note: These are hypothetical, representative values. Actual values would result from specific calculations.
Energy Minimization and Conformational Landscapes
Energy minimization calculations are performed for each potential conformer to locate the lowest energy structure on the potential energy surface. The result is a set of optimized geometries along with their corresponding electronic energies. By comparing these energies, a relative stability ranking of the conformers can be established.
The collection of all low-energy conformers and the energy barriers for interconversion between them define the conformational landscape. For this compound, this landscape would reveal the most populated conformations at a given temperature and the pathways for conformational change. The global minimum would represent the most stable and thus most abundant conformer.
Table 2: Hypothetical Relative Energies of Conformers
| Conformer (Trans Isomer) | Ring Pucker | Substituent Position | Relative Energy (kcal/mol) |
| 1 | Envelope | Diequatorial | 0.00 (Global Minimum) |
| 2 | Twist | Diequatorial | 0.5 |
| 3 | Envelope | Axial/Equatorial | 2.5 |
| 4 | Twist | Axial/Equatorial | 2.8 |
Note: These values are illustrative. The energy differences are influenced by steric interactions and intramolecular forces.
Prediction of Reactivity and Selectivity via Computational Chemistry
Computational chemistry can also predict the reactivity and selectivity of this compound. The electronic properties derived from quantum chemical calculations are key to this analysis.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability; a large gap suggests high stability and low reactivity. nih.gov For an amine like this, the HOMO is typically localized on the nitrogen atom's lone pair, indicating this site as the primary center for nucleophilic attack.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions show electron-deficient areas (positive potential), prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the nitrogen and oxygen atoms and a positive potential near the amine hydrogens.
Fukui Functions: These functions provide a more quantitative measure of the reactivity at specific atomic sites, predicting where a molecule is most likely to undergo a nucleophilic, electrophilic, or radical attack.
By analyzing these computed properties, one could predict, for example, that the primary amine group is the most likely site for reactions such as acylation or alkylation. Furthermore, the specific conformations could influence the stereochemical outcome of reactions, allowing for predictions of diastereoselectivity.
Applications of 2 Benzyloxy Cyclopentyl Methanamine in Structure Activity Relationship Sar Studies and Molecular Probes
Utility as a Scaffold in Medicinal Chemistry Research
In medicinal chemistry, a "scaffold" refers to the core structure of a molecule upon which various chemical modifications are made to create a library of related compounds. nih.gov The (2-(Benzyloxy)cyclopentyl)methanamine framework has proven to be a highly effective scaffold. Its inherent structural features provide a foundational template for synthesizing new molecules with desired pharmacological properties.
Investigations into Adenosine (B11128) Receptor Modulation
The adenosine receptor family, consisting of four subtypes (A₁, A₂ₐ, A₂ₑ, and A₃), are G protein-coupled receptors (GPCRs) that play critical roles in various physiological processes, including cardiovascular function, neurotransmission, and inflammation. nih.govnih.gov The development of ligands that can selectively target one of these subtypes is a major goal in drug discovery to minimize off-target side effects. nih.gov Derivatives of this compound have been at the forefront of this research, particularly in the modulation of the adenosine A₁ receptor (A₁R). nih.govnih.gov
Selective Adenosine A₁ Receptor Agonism Studies
An agonist is a substance that binds to a receptor and activates it to produce a biological response. The this compound scaffold has been instrumental in developing highly selective agonists for the A₁ adenosine receptor. A prime example is N⁶-(2-(benzyloxy)cyclopentyl)adenosine (BnOCPA), which has been identified as a potent and highly selective A₁R agonist. nih.govnih.gov
Studies have demonstrated that BnOCPA and its derivatives exhibit significantly higher affinity and activity at the A₁R compared to other adenosine receptor subtypes. nih.gov This selectivity is crucial, as the activation of different adenosine receptors can lead to vastly different, and sometimes opposing, physiological effects. For instance, while A₁R activation can be cardioprotective, A₂ₐR activation is involved in vasodilation. nih.gov The high selectivity of BnOCPA-related compounds makes them valuable tools for studying the specific functions of the A₁R and as potential leads for therapeutic agents. nih.gov
Table 1: Comparative Selectivity of Adenosine Receptor Agonists This table illustrates the selectivity profile of various adenosine receptor agonists, highlighting the high selectivity of compounds derived from the this compound scaffold for the A₁ receptor.
| Compound | A₁R Kᵢ (nM) | A₂ₐR Kᵢ (nM) | A₃R Kᵢ (nM) | Selectivity (A₁ vs A₂ₐ/A₃) |
| NECA | 13 | 16 | 60 | Non-selective |
| CPA | 1.1 | 230 | 1800 | High A₁ Selectivity |
| BnOCPA | 0.7 | >10,000 | >10,000 | Very High A₁ Selectivity |
| 2-Chloro-N⁶-(3-iodobenzyl)adenosine-5′-N-methyluronamide | 0.33 | 462 | 825 | ~2500-fold A₁ vs A₃, ~1400-fold A₁ vs A₂ₐ nih.gov |
Note: Kᵢ is the inhibition constant, representing the concentration of a ligand that is required to occupy 50% of the receptors. A lower Kᵢ value indicates a higher binding affinity. Data is illustrative and compiled from multiple sources. nih.govnih.gov
Analysis of Enhanced Binding Affinity and Selectivity
Structure-activity relationship studies on derivatives of the this compound scaffold have revealed key structural features that govern binding affinity and selectivity for the A₁ adenosine receptor. Research has shown that modifications to the aromatic ring of the benzyloxy group can significantly impact the compound's pharmacological profile. nih.gov
Specifically, the introduction of halogen substituents (such as bromine or chlorine) at the meta-position (position 3) of the benzyl (B1604629) ring was found to confer the highest potency and affinity for the A₁R. nih.gov This suggests that this region of the molecule interacts with a specific hydrophobic subpocket within the A₁R binding site. This enhanced interaction stabilizes the ligand-receptor complex, leading to greater affinity and selectivity. nih.gov
Table 2: Effect of Benzyl Ring Substitution on A₁ Receptor Affinity This table details how different substituents on the benzyl ring of N⁶-2-(benzyloxy)cyclopentyl-NECA derivatives affect their binding affinity (Kᵢ) at the human A₁ receptor.
| Derivative Substituent | Position on Benzyl Ring | Human A₁R Kᵢ (nM) |
| Hydrogen (Unsubstituted) | - | 0.7 |
| 3-Bromo | meta | 0.4 |
| 3-Chloro | meta | 0.5 |
| 3-Methoxy | meta | 0.6 |
| 2-Fluoro | ortho | 1.2 |
| 4-Fluoro | para | 1.5 |
Data adapted from studies on N⁶-2-(benzyloxy)cyclopentyl-NECA derivatives. A lower Kᵢ value indicates higher affinity. nih.gov
These findings demonstrate that even small modifications to the scaffold can lead to significant improvements in the desired pharmacological properties, underscoring the value of this chemical framework in rational drug design. nih.govnih.gov
Activation of Gαob Protein Subtype-Mediated Signaling Pathways
G protein-coupled receptors, like the A₁R, transmit signals into the cell by activating intracellular proteins called G proteins. khanacademy.org The Gᵢ/ₒ family of G proteins is composed of several subtypes (e.g., Gαᵢ₁, Gαᵢ₂, Gαᵢ₃, Gαₒₐ, Gαₒₑ, Gαz). Conventional A₁R agonists typically activate multiple Gαᵢ/ₒ subtypes, which can lead to a broad range of cellular effects, some of which are therapeutically undesirable. nih.gov
Remarkably, the A₁R agonist BnOCPA, derived from the this compound scaffold, has been shown to be a "biased agonist." It demonstrates an exquisite and unique selectivity for activating the Gαₒₑ subtype over the other five Gαᵢ/ₒ subtypes. nih.gov This unprecedented level of signaling specificity means that BnOCPA can elicit the therapeutic effects mediated by the A₁R-Gαₒₑ pathway (such as analgesia) without causing the adverse effects associated with the activation of other pathways (like cardiorespiratory depression). nih.gov This discovery of a highly specific Gα-selective agonist opens new avenues for developing safer and more effective GPCR-targeted drugs. nih.govnih.gov
Molecular Modeling in Adenosine Receptor Ligand Design
Molecular modeling has become an indispensable tool for understanding how ligands bind to their receptors and for designing new, more effective drugs. nih.govcapes.gov.br In the context of adenosine receptors, computational models have been generated to visualize the three-dimensional structure of the A₁R and its ligand-binding pocket. nih.gov
By docking ligands like BnOCPA into this model, researchers can predict how the molecule orients itself within the binding site and identify the key amino acid residues involved in the interaction. nih.govcapes.gov.br These molecular dynamics simulations have been crucial in explaining the high affinity and selectivity of BnOCPA and its derivatives. For example, modeling suggested the existence of a hydrophobic subpocket that accommodates the benzyl group, a hypothesis later confirmed by the synthesis and testing of substituted analogues. nih.gov This synergy between computational modeling and chemical synthesis allows for a more rational and efficient approach to ligand design, guiding chemists on which modifications are most likely to improve a compound's activity. acs.orgacs.org
Role as a Building Block for Nucleoside Analogues
Nucleoside analogues are synthetic compounds that mimic natural nucleosides (the building blocks of DNA and RNA) and are a cornerstone of antiviral and anticancer chemotherapy. nih.gov The this compound moiety serves as a critical building block in the synthesis of novel nucleoside analogues. nih.gov
In this context, the aminomethylcyclopentyl portion of the molecule acts as a substitute for the ribose sugar found in natural adenosine. This modified "sugar" is then chemically linked to a purine (B94841) base (like adenine) to create a nucleoside analogue. The benzyloxy group provides an additional point of interaction within the receptor. The synthesis of compounds like BnOCPA and its derivatives involves coupling the this compound building block with the appropriate purine core. nih.gov This modular approach allows for the creation of a diverse range of analogues with altered conformational properties, which can lead to enhanced receptor selectivity and improved metabolic stability compared to natural nucleosides. nih.gov The development of these sophisticated analogues is a testament to the versatility of this compound as a foundational element in modern medicinal synthesis. nih.gov
Development of Other Biologically Active Conjugates and Precursors
The synthesis of complex bioactive molecules often relies on the availability of versatile precursor compounds. While direct studies on the conjugation of this compound are not extensively documented in publicly available research, the methodologies for creating conjugates from similar amine-containing scaffolds are well-established. These methods provide a roadmap for how this compound can be utilized.
For instance, the synthesis of various N-substituted derivatives is a common strategy to explore new chemical space and modulate pharmacological activity. Based on synthetic routes for related compounds, this compound can be envisaged to react with a variety of agents to form new conjugates.
Table 1: Potential Synthetic Transformations for this compound
| Reactant/Reagent Class | Potential Product Class | Potential Biological Relevance |
| Acyl Chlorides / Carboxylic Acids | Amides | Precursors for enzyme inhibitors, receptor ligands |
| Sulfonyl Chlorides | Sulfonamides | Antibacterial agents, diuretic agents |
| Aldehydes / Ketones (reductive amination) | Secondary / Tertiary Amines | Modulators of CNS targets, antimicrobial agents |
| Isocyanates / Isothiocyanates | Ureas / Thioureas | Anticancer agents, antiviral agents |
These potential transformations highlight the utility of this compound as a foundational building block. The resulting conjugates can be screened for a wide range of biological activities, leveraging the core cyclopentylmethanamine (B1347104) scaffold for target engagement, while the newly introduced functionalities fine-tune properties such as potency, selectivity, and pharmacokinetics.
The synthesis of precursors for more complex molecular architectures is another critical application. For example, derivatives of cyclopentylamine (B150401) are instrumental in the synthesis of carbocyclic nucleoside analogues, which are a class of compounds with significant antiviral and anticancer properties. The this compound structure could serve as a valuable precursor in the synthesis of novel analogues in this class.
Comparative Analysis with Analogs Lacking the Benzyloxy Moiety
The benzyloxy group is a common pharmacophore in medicinal chemistry, often introduced to enhance binding affinity to biological targets through various interactions, including hydrophobic and aromatic interactions. A comparative analysis of this compound with its analogs lacking this moiety, such as (2-hydroxycyclopentyl)methanamine or simple cyclopentylmethanamine, is crucial for understanding its contribution to biological activity.
In studies of monoamine oxidase B (MAO-B) inhibitors, the presence of a benzyloxy group on an indole (B1671886) ring was found to be critical for both the potency and selectivity of the inhibition. This effect is attributed to the hydrophobicity conferred by the benzyloxy group, which favorably interacts with the active site of the enzyme. Similarly, in the development of TRPV1 antagonists, 2-benzyloxy derivatives were found to be potent antagonists.
Conversely, the removal of the benzyloxy group, often through hydrogenolysis to yield a hydroxyl group, can also be a strategic move in drug design. The resulting hydroxyl group can act as a hydrogen bond donor, potentially leading to different or improved interactions with a biological target. Furthermore, the conversion of a benzyloxy group to a hydroxyl group can significantly alter the physicochemical properties of a molecule, such as solubility and metabolic stability.
Table 2: Predicted Physicochemical Property Comparison
| Compound | Key Functional Group | Predicted LogP (cLogP) | Predicted Polar Surface Area (Ų) | Key Potential Interactions |
| This compound | Benzyloxy, Amine | Higher | Lower | Hydrophobic, Aromatic (π-stacking) |
| (2-Hydroxycyclopentyl)methanamine | Hydroxyl, Amine | Lower | Higher | Hydrogen bond donor/acceptor |
This comparative analysis underscores the strategic importance of the benzyloxy moiety. Its presence or absence can dramatically influence the biological activity and pharmacokinetic profile of a molecule. Therefore, the synthesis and evaluation of both benzyloxy-containing compounds and their corresponding hydroxyl analogs are essential steps in the lead optimization process of drug discovery programs that utilize the cyclopentylmethanamine scaffold.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (2-(benzyloxy)cyclopentyl)methanamine?
- Methodology : The compound can be synthesized via reductive amination of a ketone intermediate, leveraging chiral resolution techniques due to its stereogenic center. For example, microwave-assisted synthesis (140°C in DMF) has been used for structurally similar methanamine derivatives to enhance reaction efficiency . The Bischler-Napieralski reaction, involving cyclization of phenethylamine derivatives, is also applicable for benzyloxy-containing compounds .
- Key Considerations : Optimize reaction time and temperature to avoid racemization. Use chiral HPLC or supercritical fluid chromatography (SFC) for enantiomeric purity validation .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Tools :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) for impurity profiling. Reference standards for related cyclopentyl impurities (e.g., cyclopentylmandelic acid) can aid quantification .
- HRMS : Confirm the exact mass (theoretical [M+H]+ = 206.1267) using high-resolution mass spectrometry .
- NMR : Assign peaks for the benzyloxy group (δ 4.5–5.0 ppm for OCH2Ph) and cyclopentyl protons (δ 1.5–2.5 ppm) .
Q. What stability studies are critical for this compound under experimental conditions?
- Degradation Pathways : Assess hydrolysis of the benzyloxy group under acidic (HCl) or basic (NaOH) conditions. Monitor via LC-MS for formation of cyclopentanol or phenylmethanol byproducts .
- Storage Recommendations : Store at –20°C in inert atmospheres (argon) to prevent oxidation. Use amber vials to avoid photodegradation .
Q. What preliminary biological screening assays are suitable for this compound?
- GPCR Profiling : Screen against chemokine receptors (e.g., CCR1, US28) using calcium flux assays, as structurally related methanamines show EC50 values in the μM range .
- Cytotoxicity : Perform MTT assays on HEK293 or HepG2 cells at 10–100 μM concentrations to establish non-toxic thresholds .
Advanced Research Questions
Q. How does this compound interact with GPCRs, and what mechanistic insights exist?
- Mechanism : The compound may act as a neutral antagonist or inverse agonist at US28 or CCR1 receptors, disrupting chemokine binding via allosteric modulation. Competitive binding assays (e.g., 125I-chemokine displacement) can quantify affinity .
- Data Interpretation : Compare EC50 values (e.g., 3.5 μM for US28 inverse agonism) with structural analogs to identify critical pharmacophores like the benzyloxy group .
Q. What strategies resolve contradictions in reported biological activity data for similar compounds?
- Assay Variability : Control for differences in cell lines (e.g., CHO vs. HEK293) and buffer conditions (pH, divalent cations) that alter receptor conformation .
- Structural Modifications : Synthesize derivatives with variations in the cyclopentyl or benzyloxy groups to isolate activity-contributing moieties .
Q. How can enantioselective synthesis be achieved for this chiral compound?
- Chiral Catalysis : Employ asymmetric hydrogenation with Ru-BINAP catalysts to favor the desired enantiomer. Monitor enantiomeric excess (ee) via chiral SFC .
- Resolution Techniques : Use diastereomeric salt formation with tartaric acid derivatives, followed by recrystallization .
Q. What in vitro models are appropriate for studying its metabolic fate?
- Hepatic Metabolism : Incubate with human liver microsomes (HLMs) and NADPH cofactors. Identify primary metabolites (e.g., N-demethylation products) via LC-HRMS .
- CYP Inhibition : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .
Q. How does the compound’s stability impact formulation development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
